molecular formula C21H19N3O4S2 B2929326 2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-69-9

2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2929326
CAS No.: 896679-69-9
M. Wt: 441.52
InChI Key: WGQBWOVSHQWPJC-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” has the molecular formula C22H19N3O3S . It has a molecular weight of 405.5 g/mol . The IUPAC name for this compound is 3,5-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings and functional groups . The structure includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 405.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 405.11471265 g/mol .

Scientific Research Applications

  • Inhibition of Enzymes : A related compound, N-(4-phenylthiazol-2-yl)benzenesulfonamide, has been investigated for its role as a high-affinity inhibitor of kynurenine 3-hydroxylase. This enzyme is significant in the kynurenine pathway, which is involved in the production of neuroactive compounds in the brain. The inhibition of this enzyme could have implications for understanding and potentially treating neurological disorders (Röver et al., 1997).

  • Photodynamic Therapy : Another related compound, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrates potential in photodynamic therapy, particularly for cancer treatment. This study highlights the high singlet oxygen quantum yield and good fluorescence properties of these compounds, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Anti-Inflammatory and Anticancer Agents : Celecoxib derivatives incorporating a benzenesulfonamide moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results as therapeutic agents in various biomedical applications (Küçükgüzel et al., 2013).

  • Anticonvulsant Agents : Some benzenesulfonamide derivatives have been synthesized and evaluated for anticonvulsant activity. One such compound, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, exhibited significant anticonvulsive effects (Farag et al., 2012).

  • Antibacterial Activity : The synthesis and investigation of the antibacterial activity of 1,3,4-oxadiazole thioether derivatives, including benzenesulfonamide components, show potential for combating bacterial infections, particularly in agricultural settings (Song et al., 2017).

  • Metabolism and Pharmacokinetics : Research into the metabolism and pharmacokinetics of compounds like JM6, which includes a benzenesulfonamide component, contributes to the understanding of drug delivery and efficacy in treatments for neurodegenerative diseases (Beconi et al., 2012).

Properties

IUPAC Name

2,5-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-12-15(27-2)8-9-18(19)28-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQBWOVSHQWPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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